N-Naphthalen-2-yl-2-(2-oxo-2-phenyl-ethylsulfanyl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Naphthalen-2-yl-2-(2-oxo-2-phenyl-ethylsulfanyl)-acetamide is a complex organic compound that features a naphthalene ring, a phenyl group, and an acetamide moiety. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Naphthalen-2-yl-2-(2-oxo-2-phenyl-ethylsulfanyl)-acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Naphthalene Derivative: Starting with naphthalene, various functionalization reactions such as nitration, reduction, and acylation can be employed to introduce the desired substituents.
Introduction of the Phenyl Group: This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Formation of the Acetamide Moiety: This step often involves the reaction of an amine with an acyl chloride or anhydride to form the acetamide group.
Thioether Formation:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-Naphthalen-2-yl-2-(2-oxo-2-phenyl-ethylsulfanyl)-acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-Naphthalen-2-yl-2-(2-oxo-2-phenyl-ethylsulfanyl)-acetamide may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-Naphthalen-2-yl-2-(2-oxo-2-phenyl-ethylsulfanyl)-acetamide would depend on its specific biological or chemical target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved would be specific to the target and the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene Derivatives: Compounds with similar naphthalene structures.
Phenylacetamides: Compounds with similar acetamide moieties.
Thioethers: Compounds with similar sulfanyl groups.
Uniqueness
N-Naphthalen-2-yl-2-(2-oxo-2-phenyl-ethylsulfanyl)-acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C20H17NO2S |
---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
N-naphthalen-2-yl-2-phenacylsulfanylacetamide |
InChI |
InChI=1S/C20H17NO2S/c22-19(16-7-2-1-3-8-16)13-24-14-20(23)21-18-11-10-15-6-4-5-9-17(15)12-18/h1-12H,13-14H2,(H,21,23) |
InChI-Schlüssel |
OUVPBGOSQGJAII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CSCC(=O)NC2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.